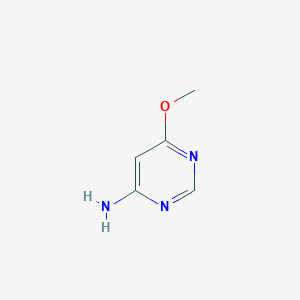

4-氨基-6-甲氧基嘧啶

描述

Synthesis Analysis

The synthesis of 4-Amino-6-methoxypyrimidine involves methoxylation reactions of intermediate compounds such as 2-amino-4-chloropyrimidine, which itself can be obtained through the chlorination reaction of isocytosine. This process highlights the compound's accessibility and the potential for technological innovation aimed at industrial production due to its low cost, easy process, and high yields (Ju Xiu-lian, 2009).

Molecular Structure Analysis

The molecular structure of 4-Amino-6-methoxypyrimidine and its derivatives reveals interesting hydrogen bonding and pi-stacking interactions. Studies have shown that molecules like 2-amino-4-methoxy-6-methylpyrimidine are linked by N-H...N hydrogen bonds into chains of edge-fused rings, which are further connected into sheets by aromatic pi-pi stacking interactions (C. Glidewell et al., 2003).

Chemical Reactions and Properties

Physical Properties Analysis

The physical properties of 4-Amino-6-methoxypyrimidine, such as its solubility in various organic solvents, are crucial for its application in different chemical contexts. The solubility is influenced by temperature and the nature of the solvent, providing essential data for process design and optimization (Ganbing Yao, Zhanxiang Xia, Zhihui Li, 2017).

科学研究应用

生物筛选库的合成:Picazo等人(2021年)的研究提出了一种合成4,6-二氨基-5-烷氧基嘧啶的方法,展示了创造具有生物活性的库的潜力(Picazo et al., 2021)。

海洋来源的抗菌化合物:Joshi和Dodge(2021年)强调了使用4-氨基-6-甲氧基嘧啶合成海洋来源的抗菌化合物的可扩展性(Joshi & Dodge,2021年)。

嘧啶衍生物的合成:Isbècque等人(1959年)建议使用化合物如4-氨基-6-甲氧基嘧啶合成嘧啶衍生物,具有潜在用途(Isbècque等人,1959年)。

CDXCI嘧啶衍生物的合成:Okui等人(1972年)在CDXCI嘧啶衍生物的合成中鉴定了异常的副产物,提供了涉及4-氨基-6-甲氧基嘧啶的化学反应的见解(Okui et al., 1972)。

抑制一氧化氮产生:Jansa等人(2014年)发现与4-氨基-6-甲氧基嘧啶密切相关的5-取代的2-氨基-4,6-二氯嘧啶有效抑制免疫激活的一氧化氮产生(Jansa et al., 2014)。

对氢键和互变异构的影响:Kitamura等人(2007年)研究了包括氨基-甲氧基嘧啶在内的化合物的氢键和氨基-互变异构,强调了甲氧基团在这些过程中的重要作用(Kitamura et al., 2007)。

分子结构分析:Cinar等人(2013年)对4-氨基-6-甲氧基嘧啶提供了结构和振动方面的见解,增进了对其电子结构和吸收带的理解(Cinar et al., 2013)。

抗菌活性:Al-Masoudi等人(2015年)合成了新的嘧啶衍生物,显示出强大的抗菌和抗真菌活性,表明4-氨基-6-甲氧基嘧啶衍生物在这一领域具有潜力(Al-Masoudi et al., 2015)。

光化学反应:Szabo和Berens(1975年)探索了4-氨基-2-甲氧基嘧啶的光化学性质,为其在光化学中的潜在应用提供了见解(Szabo & Berens, 1975)。

工业生产潜力:Ju Xiu-lian(2009年)报道了2-氨基-4-甲氧基嘧啶的合成创新,强调了由于低成本和高产量而适合工业生产(Ju Xiu-lian, 2009)。

作用机制

安全和危害

属性

IUPAC Name |

6-methoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELRBZDRGTVGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352811 | |

| Record name | 4-Amino-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-methoxypyrimidine | |

CAS RN |

696-45-7 | |

| Record name | 6-Methoxy-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-6-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

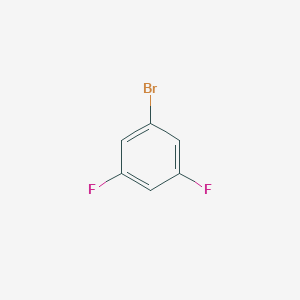

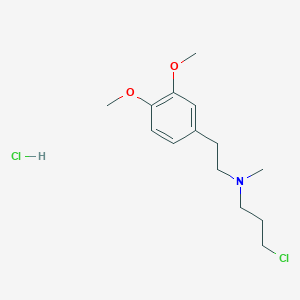

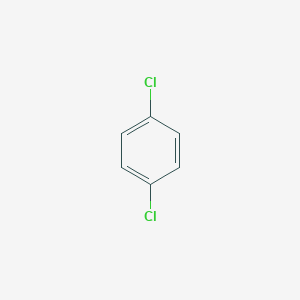

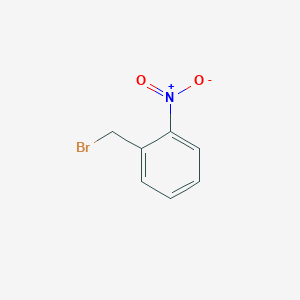

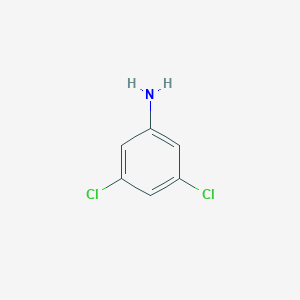

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 4-amino-6-methoxypyrimidine in forming coordination complexes?

A1: 4-Amino-6-methoxypyrimidine acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. In the reported studies, it utilizes the two nitrogen atoms – one from the amino group and one from the pyrimidine ring – to coordinate with metal ions like Cu(II) [, , ]. This bidentate coordination mode enables the formation of diverse structures, from mononuclear complexes to extended chain-like structures.

Q2: How does the coordination of 4-amino-6-methoxypyrimidine to Cu(II) influence the magnetic properties of the resulting complex?

A2: Research indicates that the [Cu(AMP)(H2O)3]SO4 complex, where AMP represents 4-amino-6-methoxypyrimidine, displays antiferromagnetic behavior []. This means the magnetic moments of the Cu(II) ions align in opposite directions, leading to an overall decrease in the magnetic moment of the material. This antiferromagnetic coupling is facilitated by the bridging 4-amino-6-methoxypyrimidine ligands, which mediate the magnetic interactions between adjacent Cu(II) centers within the chain structure [].

Q3: Beyond structural characterization, what other studies have been performed on 4-amino-6-methoxypyrimidine complexes?

A3: While structural characterization using techniques like single-crystal X-ray diffraction and IR spectroscopy has been central [, ], researchers have also explored the magnetic properties of these complexes [, ]. Furthermore, computational studies, including Hirshfeld surface analysis and DFT calculations, have been employed to gain deeper insights into the intermolecular interactions and electronic properties of these materials [, ].

Q4: Are there any reported applications or potential uses for 4-amino-6-methoxypyrimidine and its complexes?

A4: While the research primarily focuses on the fundamental coordination chemistry and properties of 4-amino-6-methoxypyrimidine complexes [, , ], their interesting magnetic behavior [] could potentially make them relevant for applications in areas like magnetic materials or as building blocks for functional materials. Further research is necessary to explore these potential applications in more detail.

Q5: How has 4-amino-6-methoxypyrimidine been synthesized previously, and are there alternative synthetic routes?

A5: Previous research describes the synthesis of 4-amino-6-methoxypyrimidine via the substitution reaction of 4,6-dimethoxypyrimidine with sodium amide in liquid ammonia, achieving a yield of 85% []. While this method has proven effective, exploring alternative synthetic routes using different reagents or reaction conditions could potentially lead to improved yields, reduced costs, or minimized environmental impact.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)

![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)